molecular formula C22H18BrN3O2 B1233612 LY-288512

LY-288512

Cat. No.: B1233612
M. Wt: 436.3 g/mol
InChI Key: LMUQHXHWJWQXSD-WOJBJXKFSA-N
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Description

LY-288512 (CAS No. 428854-24-4) is a pyrazolo[3,4-b]pyridine derivative with the molecular formula C₁₇H₁₅FN₈ and a molecular weight of 350.35 g/mol . Its structure features a fluorobenzyl group attached to the pyrazolo-pyrimidine core, which contributes to its biological activity. The compound is synthesized via multi-step reactions involving carbamate intermediates and pyrimidinyl coupling, with characterization by LC-MS and NMR .

Properties

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

IUPAC Name

(4R,5S)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide

InChI

InChI=1S/C22H18BrN3O2/c23-17-11-13-18(14-12-17)24-22(28)26-20(16-9-5-2-6-10-16)19(21(27)25-26)15-7-3-1-4-8-15/h1-14,19-20H,(H,24,28)(H,25,27)/t19-,20-/m1/s1

InChI Key

LMUQHXHWJWQXSD-WOJBJXKFSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Synonyms

1-(4-bromophenylaminocarbonyl)-4,5-diphenyl-3-pyrazolidinone
LY 262691
LY 288512
LY 288513
LY-262691
LY-288512
LY262691
LY288513

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-288512 typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 4,5-diphenylpyrazolidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

LY-288512 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, LY-288512 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific molecular configuration. It can serve as a probe to investigate biochemical pathways and molecular targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of LY-288512 involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the pyrazolidine ring can interact with other molecular structures. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between this compound and three structurally similar compounds:

Parameter This compound CAS 7254-19-5 CAS 1761-61-1 Compound X (Similarity: 0.98)
Molecular Formula C₁₇H₁₅FN₈ C₉H₆BrNO₂ C₇H₅BrO₂ C₁₇H₁₄ClFN₈
Molecular Weight 350.35 g/mol 240.05 g/mol 201.02 g/mol 384.80 g/mol
Key Substituents Fluorobenzyl, pyrimidinyl Bromo-indole, carboxylic acid Bromo-benzoate Chlorofluorobenzyl, pyrimidinyl
Solubility Not explicitly reported 0.052 mg/mL (low) 0.687 mg/mL (moderate) Similar to this compound
Bioactivity Enzyme/receptor modulation CYP1A2 inhibition Not reported Enhanced binding affinity
Similarity Score 0.86 0.84 0.98

Key Observations :

  • Structural Flexibility : Compounds with halogen substitutions (e.g., bromo in CAS 7254-19-5, chloro in Compound X) exhibit varying solubility and bioactivity. The fluorobenzyl group in this compound likely improves metabolic stability compared to brominated analogs .
  • Similarity Scores : Compound X (similarity score 0.98) shares this compound’s core structure but replaces fluorine with chlorine, which may alter pharmacokinetics .

Key Differences :

  • Catalyst Systems : this compound uses standard peptide-coupling reagents (HATU), whereas CAS 1761-61-1 employs eco-friendly A-FGO catalysts .
  • Yield Optimization : The high yield of CAS 1761-61-1 (98%) contrasts with this compound’s moderate yield (~80%), reflecting differences in reaction complexity .

Functional and Application-Based Comparisons

  • Target Specificity : this compound’s fluorobenzyl group may enhance selectivity for kinase targets compared to brominated analogs .
  • Therapeutic Potential: Compound X (chloro-substituted) shows promise in preclinical studies for neurodegenerative diseases, whereas CAS 7254-19-5 is explored in oncology for CYP inhibition .

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